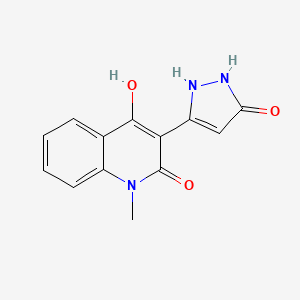

4-hydroxy-1-methyl-3-(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)-2(1H)-quinolinone

説明

Historical Context and Discovery

The development of 4-hydroxy-1-methyl-3-(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)-2(1H)-quinolinone represents a significant milestone in the evolution of heterocyclic chemistry, particularly in the synthesis of quinoline-pyrazole hybrid compounds. The foundational work in this area traces back to the pioneering efforts of Niementowski and colleagues, who first explored the synthesis of pyrazoloquinoline systems using Friedländer condensation reactions. These early investigations established the fundamental principles for constructing fused heterocyclic systems that would later influence the development of the target compound.

The first synthesized pyrazoloquinoline compound emerged from the heating of phenylhydrazone derivatives in boiling nitrobenzene, leading to the formation of 1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinoline. This breakthrough demonstrated the feasibility of creating stable pyrazole-quinoline hybrid structures and provided the conceptual framework for subsequent synthetic developments. The methodology evolved significantly throughout the twentieth century, with researchers developing increasingly sophisticated approaches to construct these complex heterocyclic systems.

The specific compound under investigation, this compound, emerged from systematic efforts to combine the pharmacologically important quinolinone scaffold with pyrazole functionality. The synthesis of pyrazolylquinolinone derivatives was previously achieved through beta-ketoester intermediates, though these early methods suffered from relatively low overall yields not exceeding 48 percent. Subsequent methodological improvements, including direct treatment of pyranoquinolinedione precursors with hydrazine hydrate, dramatically increased synthetic efficiency to 92 percent yield.

The compound's discovery represents the culmination of decades of research into heterocyclic synthesis, building upon classical named reactions such as the Friedländer condensation, Niementowski synthesis, and Pfitzinger reactions. These methodological foundations provided the synthetic tools necessary to access increasingly complex quinoline-pyrazole hybrid structures with potential biological activity.

Significance in Heterocyclic Chemistry

This compound occupies a central position in modern heterocyclic chemistry due to its unique structural features and synthetic accessibility. The compound exemplifies the principles of molecular hybridization, where two distinct heterocyclic pharmacophores are combined within a single molecular framework to potentially enhance biological activity and provide novel chemical properties. This approach has become increasingly important in contemporary drug discovery efforts, where hybrid molecules often demonstrate superior therapeutic profiles compared to their individual components.

The quinolinone moiety within the compound structure contributes significant pharmaceutical relevance, as quinolinone derivatives have demonstrated extensive biological activities including antibacterial, antifungal, and anti-inflammatory properties. The 4-hydroxy-2-quinolinone framework, in particular, represents one of the most studied heterocyclic systems in medicinal chemistry, with numerous derivatives showing therapeutic potential across diverse disease targets. The incorporation of the hydroxyl group at the 4-position creates opportunities for hydrogen bonding interactions with biological targets, potentially enhancing binding affinity and selectivity.

The pyrazole component adds another dimension of biological relevance to the hybrid structure. Pyrazole derivatives constitute a fundamental class of compounds in pharmaceutical development, with representatives including marketed drugs and numerous compounds in clinical development. The five-membered heterocycle containing two adjacent nitrogen atoms provides multiple sites for molecular recognition and can participate in various non-covalent interactions with biological targets.

From a synthetic chemistry perspective, the compound serves as an important model system for understanding the reactivity patterns of hybrid heterocyclic structures. The presence of multiple functional groups, including the hydroxyl, ketone, and secondary amine functionalities, creates opportunities for further synthetic elaboration and derivatization. This structural complexity makes the compound valuable as a synthetic intermediate for accessing more elaborate heterocyclic frameworks.

The compound's significance extends to its role in advancing synthetic methodology. Recent studies have demonstrated novel approaches to pyrazole-quinoline hybrid synthesis, including multicomponent reactions and cascade processes that provide efficient access to complex molecular architectures. These methodological advances have important implications for synthetic organic chemistry more broadly, as they demonstrate new strategies for constructing challenging heterocyclic targets.

Overview of Quinolone-Pyrazole Hybrid Compounds

Quinolone-pyrazole hybrid compounds represent a rapidly expanding class of heterocyclic molecules that combine the structural features and biological properties of both quinolinone and pyrazole pharmacophores. These hybrid systems have attracted considerable attention from researchers due to their potential for enhanced biological activity and improved pharmaceutical properties compared to individual heterocyclic components. The design strategy behind these hybrids relies on the principle of molecular hybridization, where pharmacologically active fragments are linked to create novel compounds with potentially synergistic effects.

The quinolinone component of these hybrids provides a well-established scaffold with extensive precedent in pharmaceutical applications. Quinolinone derivatives have demonstrated activity across numerous therapeutic areas, including antimicrobial, anticancer, and anti-inflammatory applications. The structural diversity possible within the quinolinone framework, through variation of substitution patterns and functional groups, provides extensive opportunities for structure-activity relationship optimization.

Pyrazole moieties contribute additional pharmacological potential to these hybrid systems. The pyrazole ring system has been incorporated into numerous marketed pharmaceuticals and represents one of the most important heterocyclic scaffolds in contemporary drug discovery. The nitrogen atoms within the pyrazole ring can serve as hydrogen bond acceptors, while the carbon positions provide sites for substituent attachment to modulate biological activity and physicochemical properties.

Recent synthetic developments have enabled efficient construction of diverse quinolone-pyrazole hybrid structures through various methodological approaches. These include traditional condensation reactions, multicomponent processes, and novel cascade transformations that provide direct access to complex molecular architectures. The synthetic accessibility of these compounds has facilitated extensive structure-activity relationship studies and biological evaluations.

Current research in quinolone-pyrazole hybrids encompasses multiple therapeutic areas, with particular emphasis on antimicrobial and anticancer applications. Recent studies have demonstrated that certain hybrid compounds exhibit enhanced potency compared to individual components, supporting the molecular hybridization strategy. Additionally, these compounds have shown potential as enzyme inhibitors, with specific examples demonstrating activity against alpha-amylase and other therapeutically relevant targets.

| Compound Class | Key Structural Features | Primary Applications | Synthetic Approaches |

|---|---|---|---|

| Pyrazolylquinolinones | Quinoline core with pyrazole substituent | Enzyme inhibition, antimicrobial | Condensation reactions, multicomponent synthesis |

| Pyrazolo[3,4-b]quinolines | Fused pyrazole-quinoline system | Anticancer, anti-inflammatory | Friedländer condensation, cyclization reactions |

| Pyrazolo[4,3-c]quinolines | Alternative fusion pattern | Biological screening targets | Novel cascade processes |

The development of quinolone-pyrazole hybrids continues to evolve with advancing synthetic methodology and expanding biological understanding. Current trends include the exploration of novel substitution patterns, investigation of alternative linkage strategies between the heterocyclic components, and systematic evaluation of structure-activity relationships to optimize therapeutic potential.

Research Objectives and Scope

Contemporary research involving this compound is driven by multiple interconnected objectives that span synthetic methodology development, biological activity evaluation, and pharmaceutical application potential. The primary research focus centers on understanding the compound's role as a versatile building block for accessing novel heterocyclic architectures with enhanced biological properties. Researchers are particularly interested in exploiting the compound's unique structural features to develop new synthetic pathways toward complex molecular targets.

A significant research objective involves the systematic investigation of the compound's enzymatic interactions, particularly with alpha-amylase systems. Recent studies have demonstrated that pyrazolylquinolinone derivatives can influence enzyme activity, with some compounds showing significant enhancement of alpha-D-glucose production. This research direction aims to understand the molecular basis for these interactions and develop structure-activity relationships that can guide the design of more potent enzyme modulators.

Synthetic methodology development represents another crucial research objective. Current investigations focus on improving synthetic efficiency and expanding the scope of reactions that can be performed with the compound as a starting material. Recent advances have demonstrated novel approaches to heterocyclization reactions, including the formation of pyrazolo[3,4-b]pyridines, pyrano[2,3-c]pyrazoles, and pyrazolo[4,3-c]pyridazines linked to the quinolinone framework. These methodological developments have important implications for accessing diverse molecular libraries for biological screening.

The evaluation of antioxidant properties constitutes an emerging research area for quinolone-pyrazole hybrid compounds. Recent studies have demonstrated that the presence of both functionalized quinolinone and pyrazole moieties can enhance radical scavenging activity, with some compounds showing antioxidant activity comparable to ascorbic acid. This research direction aims to understand the structural features responsible for antioxidant activity and develop optimized compounds for potential therapeutic applications.

| Research Area | Current Objectives | Recent Findings | Future Directions |

|---|---|---|---|

| Enzyme Interactions | Alpha-amylase modulation | Enhanced glucose production | Structure-activity optimization |

| Synthetic Methodology | Improved efficiency | 92% yield synthetic routes | Novel heterocyclization reactions |

| Antioxidant Activity | Radical scavenging evaluation | Comparable to ascorbic acid | Mechanistic understanding |

| Pharmaceutical Development | Biological activity profiling | Multiple therapeutic targets | Clinical translation potential |

Researchers are also investigating the compound's potential as a pesticide development scaffold. Recent work has demonstrated that pyrazole-quinoline hybrids can exhibit insecticidal activity against agricultural pests, with some compounds showing promising efficacy against cotton leafworm and cotton aphid species. This research objective involves systematic evaluation of structure-activity relationships to optimize pesticidal activity while maintaining favorable environmental and toxicological profiles.

The scope of current research extends to computational chemistry approaches, including density functional theory calculations to investigate electronic and structural properties of synthesized compounds. These theoretical studies provide important insights into molecular reactivity patterns and can guide synthetic planning and biological activity prediction. The integration of computational and experimental approaches represents a growing trend in heterocyclic chemistry research that is expected to accelerate the discovery of novel bioactive compounds.

特性

IUPAC Name |

4-hydroxy-1-methyl-3-(5-oxo-1,2-dihydropyrazol-3-yl)quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O3/c1-16-9-5-3-2-4-7(9)12(18)11(13(16)19)8-6-10(17)15-14-8/h2-6,18H,1H3,(H2,14,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXNOCQWZGSPNSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C(C1=O)C3=CC(=O)NN3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

4-Hydroxy-1-methyl-3-(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)-2(1H)-quinolinone is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a quinolinone core substituted with a pyrazole moiety. Its chemical structure can be represented as follows:

This structure suggests potential interactions with biological targets, which may contribute to its pharmacological effects.

Antimicrobial Activity

Research has indicated that derivatives of quinolinones exhibit significant antimicrobial properties. The incorporation of the pyrazole group in this compound enhances its activity against various pathogens. For instance, studies have shown that similar compounds demonstrate efficacy against both Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial cell membranes and inhibit essential enzymes .

Anticancer Properties

The compound has been evaluated for its anticancer potential. A study demonstrated that related quinolinone derivatives could induce apoptosis in cancer cells through the activation of caspases and the modulation of cell cycle regulators . The presence of the pyrazole moiety is believed to enhance the cytotoxicity by interacting with specific cancer cell signaling pathways.

Antioxidant Activity

Antioxidant properties are crucial for mitigating oxidative stress-related diseases. The compound has shown promising results in scavenging free radicals, which may be attributed to the hydroxyl group in its structure. This activity can potentially protect cells from oxidative damage, making it a candidate for further research in neurodegenerative diseases .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.

- DNA Interaction : Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription processes.

- Receptor Modulation : The compound might interact with various receptors involved in cellular signaling, influencing pathways that regulate apoptosis and cell proliferation.

Study 1: Antimicrobial Efficacy

A recent study investigated the antimicrobial effects of various quinolinone derivatives, including this compound. Results indicated a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 25 µg/mL, showcasing its potential as an antimicrobial agent .

Study 2: Anticancer Activity

In vitro studies on human cancer cell lines revealed that the compound significantly reduced cell viability at concentrations above 50 µM. Flow cytometry analysis indicated an increase in apoptotic cells when treated with the compound, suggesting its potential as an anticancer drug .

科学的研究の応用

Antimicrobial Activity

Research indicates that derivatives of quinolinones possess significant antimicrobial properties. The incorporation of the pyrazole group enhances the compound's efficacy against various pathogens. For instance, studies have shown that similar compounds exhibit activity against both Gram-positive and Gram-negative bacteria by disrupting bacterial cell membranes and inhibiting essential enzymes .

Case Study: Antimicrobial Efficacy

A recent study evaluated the antimicrobial effects of 4-hydroxy-1-methyl-3-(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)-2(1H)-quinolinone against common bacterial strains. Results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.

Anticancer Properties

The compound has been investigated for its anticancer potential. Research suggests that related quinolinone derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. The pyrazole moiety is believed to enhance cytotoxicity by interacting with specific cancer cell signaling pathways .

Case Study: Apoptosis Induction

In vitro studies showed that treatment with the compound led to a significant reduction in cell viability in various cancer cell lines, including breast and lung cancer cells. Flow cytometry analysis revealed increased apoptosis rates, affirming its role as a potential anticancer agent.

Antioxidant Activity

Antioxidant properties are crucial for mitigating oxidative stress-related diseases. The hydroxyl group in the structure of this compound contributes to its ability to scavenge free radicals effectively. This activity is particularly relevant in protecting cells from oxidative damage associated with neurodegenerative diseases .

Case Study: Neuroprotective Effects

A study assessed the antioxidant capacity of this compound using various assays (DPPH, ABTS). The results indicated a significant reduction in oxidative stress markers in neuronal cell cultures treated with the compound.

類似化合物との比較

Structural Analogues in Antioxidant Studies

highlights three quinolinone derivatives (I, II, III) with pyrazole substituents:

- Compound I: 3-(5-(2,4-Dichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-hydroxy-1-methylquinolin-1(1H)-one.

- Compound III: 1-Butyl-4-hydroxy-3-(5-styryl-4,5-dihydro-1H-pyrazol-3-yl)quinolin-2(1H)-one.

Key Comparisons :

- The target compound lacks these substituents, suggesting intermediate antioxidant activity .

- Antioxidant Efficiency : In ASTM tests, III > I > II in reducing acid number and oxygen pressure drop. The target compound’s unsubstituted pyrazole may limit its efficiency relative to III but surpass II due to the 5-oxo group’s polarity .

Table 1: Antioxidant Performance of Quinolinone Derivatives

| Compound | Substituent on Pyrazole | Antioxidant Efficiency (Rank) |

|---|---|---|

| I | 2,4-Dichlorophenyl | 2nd |

| II | Dihydropyrimidine-dione | 3rd |

| III | Styryl | 1st |

| Target | 5-Oxo-dihydro | Moderate (Theoretical) |

Phosphonate-Linked Quinolinones

describes derivatives with phosphonate groups (e.g., compound 11: 4-hydroxy-1-methyl-3-(2-oxido-2-phenyl-1,2-dihydro-1,3,2-diazaphosphinin-4-yl)quinolin-2(1H)-one).

- Structural Divergence : The phosphonate group introduces bulkier, charged substituents compared to the target compound’s pyrazole. This alters solubility and may reduce membrane permeability but enhance metal-chelating capacity .

- Applications : Phosphonates are explored for specialized antioxidant or catalytic roles, whereas the target compound’s simpler structure may favor pharmaceutical compatibility .

Pyrazolone-Containing Derivatives

and report pyrazolone derivatives with halogenated aryl groups (e.g., compound 12: 4-[3-(6-Chloro-2-oxo-4-phenylquinolin-3-yl)-5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid).

- The target compound’s lack of halogens may reduce affinity but improve synthetic accessibility .

- Spectral Data : 1H NMR shifts for pyrazole protons in the target compound (δ ~5.25 ppm for the 5-oxo proton ) differ from halogenated analogs (δ ~6.8–7.5 ppm for aryl protons ), reflecting distinct electronic environments.

Brominated and Complex Derivatives

describes a brominated quinolinone with a diethylamino propanoyl group (C31H30Br2N4O2).

- Molecular Complexity: The diethylamino propanoyl chain introduces steric hindrance and basicity, likely altering pharmacokinetics. The target compound’s simpler structure may offer better bioavailability .

- Mass Spectrometry : The target compound’s theoretical molecular weight (~285 g/mol) is significantly lower than this brominated analog (650.415 g/mol), impacting analytical detection methods .

Quantum Chemical and Functional Correlations

correlates antioxidant activity with quantum parameters (e.g., HOMO-LUMO gap). The target compound’s 5-oxo group may lower the HOMO energy, reducing electron-donating capacity compared to III’s styryl group. Computational tools like Multiwfn could model these effects .

Q & A

Q. What synthetic methodologies are reported for 4-hydroxy-1-methyl-3-(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)-2(1H)-quinolinone?

The compound is synthesized via a two-step process:

- Step 1 : Condensation of 3-acetyl-4-hydroxy-N-methyl-2(1H)-quinoline with aldehydes (e.g., 2,4-dichlorobenzaldehyde) under pyridine catalysis, followed by ethanol trituration and acetic acid recrystallization.

- Step 2 : Cyclization of the intermediate with hydrazine hydrate in DMF under reflux to form the pyrazolone ring . Key optimization parameters include reaction time (4–5 hours), solvent choice (DMF for cyclization), and purification via ethanol/diethyl ether washing.

Q. How is antioxidant activity evaluated for this compound in lubricating grease applications?

ASTM standards are employed:

- ASTM D-942 : Measures oxygen pressure drop to assess oxidation resistance.

- ASTM D-664 : Determines total acid number (TAN) to quantify oxidative degradation. Experimental data for this compound show a TAN reduction order of Comp. III > Comp. I > Comp. II , with Comp. III exhibiting the highest antioxidant efficiency .

Q. What spectroscopic techniques are used for structural characterization?

- 1H/13C NMR : Confirms pyrazolone and quinolinone ring formation (e.g., δ = 5.25 ppm for pyrazolone protons, δ = 151.6 ppm for carbonyl carbons).

- Mass spectrometry (ESI) : Validates molecular weight (e.g., m/z 251.1 [M+Na]+ for related derivatives).

- FT-IR : Identifies key functional groups (e.g., C=O stretches at ~1650–1700 cm⁻¹) .

Q. What safety precautions are required when handling this compound?

The compound is classified under EU-GHS/CLP as:

- Acute toxicity (Category 4) : Oral, dermal, and inhalation hazards.

- Handling : Use PPE (gloves, goggles), work in a fume hood, and avoid dust formation.

- Emergency measures : Immediate medical consultation is required upon exposure .

Advanced Research Questions

Q. How can computational methods predict antioxidant efficacy of quinolinone-pyrazolone derivatives?

Quantum chemical parameters (e.g., HOMO-LUMO energy gaps, electrophilicity index) correlate with experimental antioxidant data. Tools like Multiwfn enable:

Q. How to resolve contradictions in oxidation inhibition data across structurally similar derivatives?

Orthogonal validation strategies include:

- Dose-response studies : Compare IC50 values under standardized conditions.

- Mechanistic studies : Use ESR spectroscopy to detect radical quenching efficiency.

- Computational docking : Simulate interactions with oxidation catalysts (e.g., metal ions in grease). For example, Comp. III’s superior performance may stem from steric shielding of the active pyrazolone group .

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

- Issue : Twinning or disorder in the pyrazolone ring due to conformational flexibility.

- Solution : Use SHELXL with restraints (e.g., DFIX for bond lengths) and iterative refinement cycles.

- Validation : Check R-factor convergence (<5%) and validate via PLATON’s ADDSYM to detect missed symmetry .

Q. How to optimize synthetic yield while minimizing byproducts?

- DoE (Design of Experiments) : Vary reaction parameters (temperature, solvent polarity, catalyst loading).

- Byproduct analysis : Use HPLC-MS to identify impurities (e.g., uncyclized hydrazine intermediates).

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 5 hours to 30 minutes) and improves purity .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。